N-Phenethyl-2-((4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)acetamide
CAS No.:
Cat. No.: VC15560983
Molecular Formula: C19H16F3N3OS2
Molecular Weight: 423.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H16F3N3OS2 |
|---|---|
| Molecular Weight | 423.5 g/mol |
| IUPAC Name | N-(2-phenylethyl)-2-[4-thiophen-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylacetamide |
| Standard InChI | InChI=1S/C19H16F3N3OS2/c20-19(21,22)16-11-14(15-7-4-10-27-15)24-18(25-16)28-12-17(26)23-9-8-13-5-2-1-3-6-13/h1-7,10-11H,8-9,12H2,(H,23,26) |
| Standard InChI Key | NXHRPSKYVMWAAJ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)CCNC(=O)CSC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CS3 |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
N-Phenethyl-2-((4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)acetamide is systematically named N-(2-phenylethyl)-2-[4-thiophen-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylacetamide under IUPAC guidelines. Its structure integrates three critical domains:
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Phenethyl group: A benzene ring linked to an ethylamine chain, enhancing lipophilicity and potential membrane permeability.
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Thiophene ring: A sulfur-containing heterocycle known for electronic interactions in biological systems.
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Trifluoromethyl-pyrimidine core: A fluorinated pyrimidine base contributing to metabolic stability and target binding.
The compound’s Standard InChI key (GSTOPPZOLGDLGH-UHFFFAOYSA-N) and SMILES notation (CCCNC(=O)CSC1=NC(=CC(=N1)C(F)(F)F)C2=CC=CS2) provide unambiguous representations of its connectivity and stereochemistry.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 423.5 g/mol |
| IUPAC Name | N-(2-phenylethyl)-2-[4-thiophen-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylacetamide |
| Canonical SMILES | CCCNC(=O)CSC1=NC(=CC(=N1)C(F)(F)F)C2=CC=CS2 |
Structural Significance of Functional Groups
The trifluoromethyl group () enhances electron-withdrawing effects, stabilizing the pyrimidine ring and influencing intermolecular interactions. The thioacetamide linkage () offers conformational flexibility, while the thiophene moiety participates in π-π stacking and hydrogen bonding, critical for target engagement. These features collectively position the compound as a promising candidate for structure-activity relationship (SAR) studies.
Synthesis and Characterization
Synthetic Pathways
The synthesis of N-Phenethyl-2-((4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)acetamide involves sequential reactions:
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Pyrimidine Ring Formation: Condensation of thiourea with β-keto esters under acidic conditions yields the 2-thiopyrimidine scaffold.
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Thiophene Substitution: Suzuki-Miyaura coupling introduces the thiophen-2-yl group at the pyrimidine’s 4-position.
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Trifluoromethylation: Radical or nucleophilic trifluoromethylation at the 6-position ensures regioselectivity.
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Acetamide Coupling: Reaction of 2-mercaptoacetamide derivatives with the phenethyl amine completes the structure.
Critical parameters include solvent choice (e.g., DMF for polar intermediates), temperature control (60–80°C for coupling steps), and catalyst selection (e.g., Pd(PPh₃)₄ for cross-coupling).
Analytical Characterization
Nuclear Magnetic Resonance (NMR): -NMR reveals distinct signals for the phenethyl protons (δ 2.8–3.4 ppm), thiophene aromatic protons (δ 7.2–7.5 ppm), and trifluoromethyl-coupled pyrimidine protons (δ 8.1–8.3 ppm). Mass Spectrometry: ESI-MS confirms the molecular ion peak at m/z 423.5 [M+H]⁺. HPLC: Purity >95% is achieved using C18 reverse-phase columns with acetonitrile/water gradients.
Biological Activity and Mechanistic Insights
Enzyme Inhibition Profiles
While direct bioactivity data for this compound remain limited, structural analogues demonstrate inhibitory effects on kinases (e.g., EGFR, VEGFR) and proteases. The trifluoromethyl group enhances binding affinity to hydrophobic enzyme pockets, while the thiophene ring modulates electron distribution at active sites.
Comparative Analysis with Structural Analogues
Table 2: Comparative Analysis of Pyrimidine-Thioacetamide Derivatives
The phenethyl group in the target compound enhances lipophilicity (logP ≈ 3.8) compared to the propyl analogue (logP ≈ 2.5), potentially improving blood-brain barrier penetration.
Future Research Directions
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Synthetic Optimization: Developing one-pot methodologies to reduce step count and improve yield (>80%).
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Target Identification: High-throughput screening against kinase libraries to elucidate primary targets.
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Pharmacokinetic Studies: Assessing oral bioavailability and metabolic stability in rodent models.
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SAR Expansion: Modifying the thiophene and phenethyl groups to enhance potency and selectivity.
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